4-bromo-2-[(6R)-6-methylpiperidin-3-yl]-1,3-oxazole;hydrochloride
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Overview
Description
4-bromo-2-[(6R)-6-methylpiperidin-3-yl]-1,3-oxazole;hydrochloride is a chemical compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a bromine atom, a piperidine ring, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-[(6R)-6-methylpiperidin-3-yl]-1,3-oxazole;hydrochloride typically involves multiple stepsThe reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized synthetic routes to increase yield and reduce costs. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-[(6R)-6-methylpiperidin-3-yl]-1,3-oxazole;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine atom can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
4-bromo-2-[(6R)-6-methylpiperidin-3-yl]-1,3-oxazole;hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is utilized in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 4-bromo-2-[(6R)-6-methylpiperidin-3-yl]-1,3-oxazole;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-bromo-2-methylpyridine: Another brominated heterocyclic compound with different structural features.
4-bromo-2,6-dimethylpyridine: Similar in having a bromine atom but differs in the presence of two methyl groups.
4-bromo-N-(6-methyl-pyridin-2-yl)-benzamide: Contains a bromine atom and a piperidine ring but differs in the overall structure.
Uniqueness
4-bromo-2-[(6R)-6-methylpiperidin-3-yl]-1,3-oxazole;hydrochloride is unique due to its specific combination of a bromine atom, a piperidine ring, and an oxazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Biological Activity
4-Bromo-2-[(6R)-6-methylpiperidin-3-yl]-1,3-oxazole;hydrochloride is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a brominated oxazole ring connected to a piperidine moiety. Its molecular formula is C10H13BrN2O, with a molecular weight of approximately 245.13 g/mol. The presence of the bromine atom and the piperidine structure contribute to its unique pharmacological properties.
Research indicates that this compound interacts with various biological targets, primarily through:
- Orexin Receptor Modulation : This compound has been identified as an orexin receptor antagonist, which plays a crucial role in regulating sleep-wake cycles and energy homeostasis. The modulation of orexin receptors can have implications for treating sleep disorders and obesity .
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties. It has been tested against various cancer cell lines, showing potential cytotoxic effects that warrant further investigation .
Biological Activity Data
Activity Type | Target | Effect | Reference |
---|---|---|---|
Orexin Receptor Antagonism | Orexin receptors | Inhibition of signaling | |
Cytotoxicity | Cancer cell lines (e.g., MCF-7) | Induction of apoptosis |
Case Studies and Research Findings
- Orexin Receptor Antagonism : In a study focused on orexin receptor antagonists, compounds similar to this compound demonstrated significant effects on sleep regulation and appetite suppression. This suggests potential applications in treating narcolepsy and obesity .
- Anticancer Properties : A series of experiments evaluated the compound's efficacy against human cancer cell lines. Results indicated that it could induce apoptosis in MCF-7 breast carcinoma cells through cell cycle arrest mechanisms. Further studies are required to elucidate the specific pathways involved in this process .
Properties
Molecular Formula |
C9H14BrClN2O |
---|---|
Molecular Weight |
281.58 g/mol |
IUPAC Name |
4-bromo-2-[(6R)-6-methylpiperidin-3-yl]-1,3-oxazole;hydrochloride |
InChI |
InChI=1S/C9H13BrN2O.ClH/c1-6-2-3-7(4-11-6)9-12-8(10)5-13-9;/h5-7,11H,2-4H2,1H3;1H/t6-,7?;/m1./s1 |
InChI Key |
YNXULGPKRVCZGI-JVEOKNEYSA-N |
Isomeric SMILES |
C[C@@H]1CCC(CN1)C2=NC(=CO2)Br.Cl |
Canonical SMILES |
CC1CCC(CN1)C2=NC(=CO2)Br.Cl |
Origin of Product |
United States |
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